molecular formula C13H18N2O3 B6644079 N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide

N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide

Cat. No.: B6644079
M. Wt: 250.29 g/mol
InChI Key: ZOULLCZWCSVHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential role in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide involves its ability to inhibit HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDACs, this compound can increase the acetylation of histone proteins, leading to the activation of genes that may play a role in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit HDACs, this compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and may play a role in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide in lab experiments is its ability to selectively inhibit HDACs. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide. One area of interest is the development of more selective HDAC inhibitors that can target specific HDAC isoforms. Another potential direction is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the potential side effects and toxicity of this compound.
Conclusion:
In conclusion, this compound is a chemical compound with a number of unique properties that make it a useful tool for scientific research. Its ability to selectively inhibit HDACs has made it a promising candidate for the treatment of various diseases, including cancer. However, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide involves the use of various chemical reagents and processes. One common method of synthesis involves the reaction of 4-hydroxy-3-methylbenzoyl chloride with 5-amino-5-oxopentanoic acid in the presence of a base catalyst. This reaction results in the formation of this compound as a white crystalline solid.

Scientific Research Applications

N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its ability to act as an inhibitor of certain enzymes, including histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression and have been implicated in the development of various diseases, including cancer. This compound has shown promising results in preclinical studies as a potential treatment for cancer and other diseases.

Properties

IUPAC Name

N-(5-amino-5-oxopentyl)-4-hydroxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9-8-10(5-6-11(9)16)13(18)15-7-3-2-4-12(14)17/h5-6,8,16H,2-4,7H2,1H3,(H2,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOULLCZWCSVHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCCCC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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